
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide, also known as BEH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. BEH is a member of the acrylamide family, which is known for its diverse biological and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is not fully understood. However, studies have shown that N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide exerts its biological effects by inhibiting various enzymes, including tyrosinase, cholinesterase, and cyclooxygenase-2. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to possess various biochemical and physiological effects. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has also been shown to possess anti-inflammatory and antioxidant properties. In addition, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to inhibit the activity of various enzymes, including tyrosinase, cholinesterase, and cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has several advantages for lab experiments. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is relatively easy to synthesize and has a high yield. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is also stable under various conditions, making it easy to handle and store. However, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has some limitations for lab experiments. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is highly toxic and should be handled with care. In addition, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has several potential future directions. One potential direction is the development of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide and its potential applications in various fields.
Conclusion:
In conclusion, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and material science. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to possess potent anticancer, antifungal, and antimicrobial activities. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has also been investigated for its potential as a diagnostic tool for cancer and other diseases. Further studies are needed to fully understand the potential of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide and its applications in various fields.
Métodos De Síntesis
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction, the Michael addition reaction, and the Suzuki coupling reaction. The Knoevenagel condensation reaction is the most commonly used method for the synthesis of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide. In this reaction, benzaldehyde and ethyl cyanoacetate are reacted in the presence of a base to produce the intermediate product, which is then reacted with 3-ethoxy-4-hydroxybenzaldehyde and benzylamine to form N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to possess potent anticancer, antifungal, and antimicrobial activities. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has also been investigated for its potential as a diagnostic tool for cancer and other diseases. In addition, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
Propiedades
Nombre del producto |
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide |
|---|---|
Fórmula molecular |
C19H18N2O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(E)-N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-24-18-11-15(8-9-17(18)22)10-16(12-20)19(23)21-13-14-6-4-3-5-7-14/h3-11,22H,2,13H2,1H3,(H,21,23)/b16-10+ |
Clave InChI |
CUMBMROLBJOWPC-MHWRWJLKSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




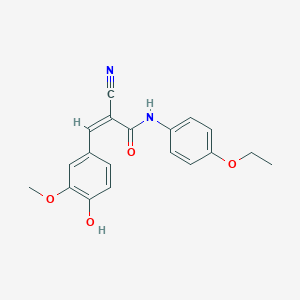
![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)
![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)

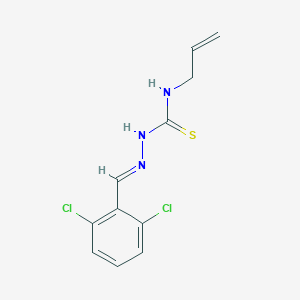
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)
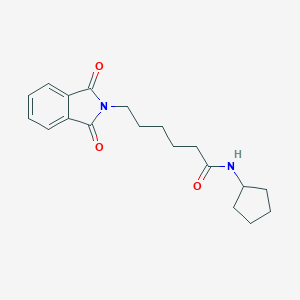
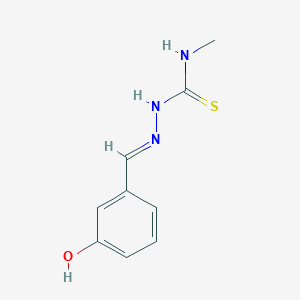
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
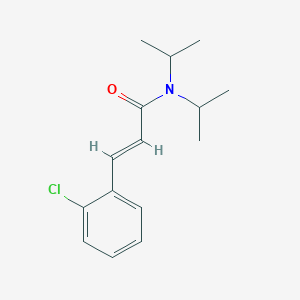
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)